molecular formula C15H20N2O3 B181020 [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid CAS No. 1033600-32-6

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid

Cat. No.: B181020
CAS No.: 1033600-32-6
M. Wt: 276.33 g/mol
InChI Key: DUANFASSZWBAOS-UHFFFAOYSA-N
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Description

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid is a chemical compound with the molecular formula C15H20N2O3. It is a derivative of piperazine and contains a phenylpropyl group, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid typically involves the reaction of piperazine with 3-phenylpropyl bromide, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-phenylpropionic acid: This compound shares a similar structure but lacks the piperazine ring.

    2-Piperazineacetic acid: This compound contains the piperazine ring but lacks the phenylpropyl group.

Uniqueness

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid is unique due to the combination of the piperazine ring and the phenylpropyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

IUPAC Name

2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(19)11-13-15(20)16-8-10-17(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUANFASSZWBAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388180
Record name [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033600-32-6
Record name [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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